Flutamide-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

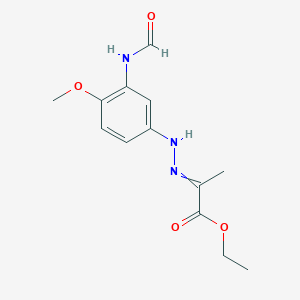

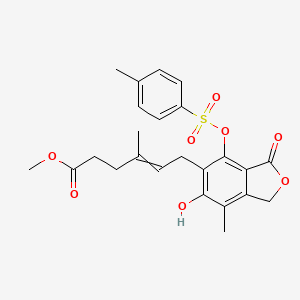

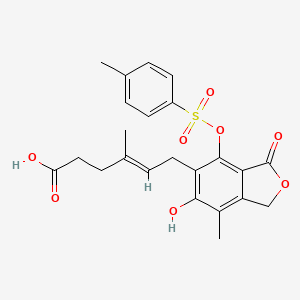

Flutamide-d7 is a synthetic androgen receptor antagonist that is used in a variety of scientific research applications. It is a derivative of flutamide, an antiandrogen drug that has been used in the treatment of prostate cancer. Flutamide-d7 is a labeled version of flutamide, which has been labeled with deuterium atoms in order to enable its use in mass spectrometry experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving flutamide-d7.

科学的研究の応用

Cancer Therapeutics

Flutamide-d7: is primarily used in the treatment of prostate cancer. It acts as a nonsteroidal antiandrogen (NSAA) by blocking androgen receptors and inhibiting the proliferation of cancer cells . This compound is crucial for androgen suppression therapy, often required in treating prostate cancer.

Biosensor Development

Researchers have developed a DNA biosensor for the detection of flutamide using an electrochemical method. This biosensor, composed of a modified electrode with reduced graphene oxide and decorated with ds-DNA, allows for the sensitive detection of flutamide through the interaction with DNA . The oxidation currents of guanine and adenine are measured, providing a means to detect the presence of flutamide.

Environmental Monitoring

Flutamide-d7 can be detected in environmental samples using electrochemical sensors. A study demonstrated the use of diamond nanoparticles to create a sensor with high stability and selectivity for monitoring flutamide levels in water bodies, which is essential for assessing the environmental impact of this anti-cancer drug .

Pharmaceutical Enhancement

The solubility of flutamide can be enhanced through pharmaceutical applications. Research has shown that using β-cyclodextrin (β-CD) can create a supersaturated solution of flutamide, improving its dissolution rate and therapeutic potential . This application is significant for maximizing the drug’s efficacy.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Flutamide-d7 involves the incorporation of seven deuterium atoms into the Flutamide molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Flutamide", "Deuterated reagents and solvents" ], "Reaction": [ "The first step involves the protection of the amine group in Flutamide using a suitable protecting group such as Boc or Fmoc.", "The protected Flutamide is then reacted with deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated sodium borohydride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The protected and deuterated Flutamide is then deprotected to remove the protecting group and obtain Flutamide-d7.", "The final product can be purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

223143-72-3 |

製品名 |

Flutamide-d7 |

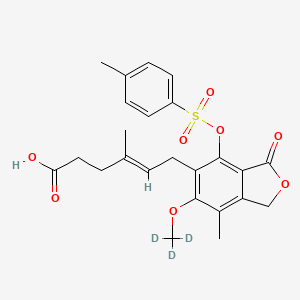

分子式 |

C₁₁H₄D₇F₃N₂O₃ |

分子量 |

283.25 |

同義語 |

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7; N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline; Sch 13521-d7; 4’-Nitro-3’-trifluoromethylisobutyranilide-d7; Drognil-d7; Euflex-d7; Eulexin-d7; |

製品の起源 |

United States |

Q & A

Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?

A: The synthesis of Flutamide-d7 and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.

Q2: Can you outline the synthetic pathway used to produce Flutamide-d7 and its metabolite-d6?

A: The abstract details the synthetic routes for both compounds []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。